molecular formula C6H7N3O2 B2412344 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide CAS No. 88394-06-3

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Cat. No.: B2412344
CAS No.: 88394-06-3
M. Wt: 153.141
InChI Key: WUPAWCXFTGKASP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanamide with hydrazine hydrate, followed by cyclization to form the pyrazine ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the oxo group in the pyrazine ring makes it a valuable scaffold for various applications in research and industry .

Properties

IUPAC Name

5-methyl-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-6(11)4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPAWCXFTGKASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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